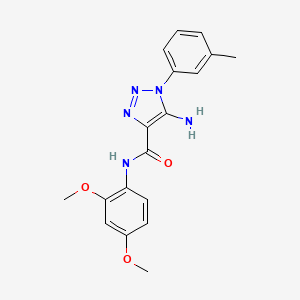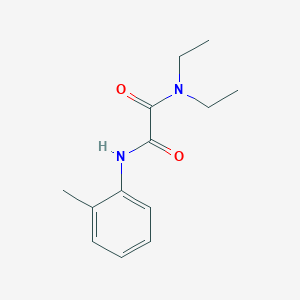![molecular formula C18H13BrN2O3 B4617291 8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE](/img/structure/B4617291.png)
8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Overview
Description
8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a complex organic compound that belongs to the oxazine family. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a nitrophenyl group at the 2nd position on the naphtho[1,2-e][1,3]oxazine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves multiple steps, starting with the preparation of the naphtho[1,2-e][1,3]oxazine core. One common method involves the cyclization of 6-bromonaphthol with substituted aryl and heteroaryl aldehydes . The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Similar structure but with different substituents.
2-Bromo-3-nitropyridine: Contains a bromine and nitro group but on a pyridine ring.
9-Bromo-2-phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4’-piperidine]: Another oxazine derivative with different substituents.
Uniqueness
The uniqueness of 8-BROMO-2-(3-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a nitrophenyl group on the naphtho[1,2-e][1,3]oxazine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-bromo-2-(3-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c19-13-5-6-16-12(8-13)4-7-18-17(16)10-20(11-24-18)14-2-1-3-15(9-14)21(22)23/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGANYEQGMVODCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617208.png)
![3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4617211.png)
![(2E)-3-(2-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-2-phenylprop-2-enamide](/img/structure/B4617213.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)



![Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B4617258.png)


![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B4617301.png)
![4-methyl-5-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B4617307.png)
![(2,3-DICHLOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4617314.png)
